N-(3-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(3-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an acetamide derivative characterized by a pyridin-2-ylsulfanyl moiety attached to the methylene carbon of the acetamide backbone and a 3-methylphenyl group as the N-substituent (Figure 1). This compound has been identified in phytochemical analyses using advanced techniques like UHPLC-Qtof-MS/MS, where it was isolated alongside other amides and amines .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-5-4-6-12(9-11)16-13(17)10-18-14-7-2-3-8-15-14/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRHEOYHAJUPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Crystal Geometry
N-(3-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide differs from trichloroacetamide analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) by replacing the trichloromethyl group with a pyridinylsulfanyl moiety. demonstrates that meta-substituents on the phenyl ring significantly influence crystal packing.
Backbone and Functional Group Variations
- Sulfanyl vs. Sulfonyl Groups : The pyridinylsulfanyl group in the target compound contrasts with sulfonyl-containing analogs (e.g., compound 47 in : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide). Sulfonyl groups are more polar and may improve water solubility but reduce membrane permeability compared to sulfanyl groups, which are less oxidized and could enhance lipophilicity .
- Pyridine vs.
Pharmacological Activity Comparisons
Antimicrobial and Antifungal Activity
The target compound shares structural similarities with antimicrobial acetamides reported in . For instance, compound 48 (N-(3-isopropylphenyl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide) shows gram-positive antibacterial activity. The absence of a sulfonyl or piperazine group in the target compound may limit its direct antimicrobial efficacy but could reduce toxicity risks associated with bulky substituents .
Anticancer Potential
In , quinazoline-sulfonyl acetamides (e.g., compound 38: N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibit potent activity against cancer cell lines. The target compound’s pyridinylsulfanyl group lacks the quinazoline scaffold’s planar rigidity, which is critical for intercalation or kinase inhibition. However, its simpler structure may offer synthetic advantages and lower molecular weight, improving bioavailability .
Physicochemical Properties
Table 1: Key Properties of this compound and Analogs
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